REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:21]O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11]([F:16])([F:12])([F:13])([F:14])[F:15])[CH:10]=1)[C:5]([O:7][CH3:21])=[O:6]
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Name
|
|
Quantity
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2.2 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
the major part of the solvent except for a residual volume of about 50 ml was removed on a rotary evaporator
|
Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate
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Type
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WASH
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Details
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washed successively with water, saturated sodium bicarbonate solution and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulphate
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product obtained in this manner
|
Type
|
FILTRATION
|
Details
|
was purified by filtration with suction over about 50 g of silica gel with dichloromethane as mobile phase
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)S(F)(F)(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |